Ethyl 1-{5-[(phenethylimino)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate
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Overview
Description
Ethyl 1-{5-[(phenethylimino)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate (EPTPC) is an organic compound that is used in various scientific research applications. It is a synthetic compound that is composed of a carboxyl group, an ethyl group, and a piperidine ring. EPTPC has been studied for its potential applications in biochemical and physiological research, and its synthesis method has been well documented.
Scientific Research Applications
Ethyl 1-{5-[(phenethylimino)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate has been studied for its potential applications in a variety of scientific research fields. It has been used in the study of the biochemical and physiological effects of drugs, as well as in the study of the mechanisms of action of drugs. It has also been used in the study of the pharmacokinetics and pharmacodynamics of drugs, and in the study of the metabolism of drugs. Additionally, Ethyl 1-{5-[(phenethylimino)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate has been used in the study of the pharmacological effects of drugs, and in the study of the pharmacokinetic and pharmacodynamic interactions between drugs.
Mechanism of Action
The mechanism of action of Ethyl 1-{5-[(phenethylimino)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate is not fully understood. However, it is believed that the compound acts as an agonist at the serotonin 5-HT2A receptor, which is involved in the regulation of mood and emotion. Additionally, Ethyl 1-{5-[(phenethylimino)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate is thought to act as a partial agonist at the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects
Ethyl 1-{5-[(phenethylimino)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the reuptake of serotonin and dopamine, which can lead to increased levels of these neurotransmitters in the brain. Additionally, Ethyl 1-{5-[(phenethylimino)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate has been shown to modulate the release of glutamate, which is involved in the regulation of learning and memory. Finally, Ethyl 1-{5-[(phenethylimino)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate has been shown to possess anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
Ethyl 1-{5-[(phenethylimino)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate has several advantages for use in laboratory experiments. It is relatively inexpensive, and is easy to synthesize. Additionally, it has a high solubility in water and other solvents, which makes it easy to use in experiments. However, there are some limitations to using Ethyl 1-{5-[(phenethylimino)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate in laboratory experiments. It is a relatively new compound, and its effects on the body are not fully understood. Additionally, it has a relatively short half-life, which means that it must be administered frequently in order to maintain its effects.
Future Directions
Ethyl 1-{5-[(phenethylimino)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate has a wide range of potential applications in scientific research. It could be used to study the biochemical and physiological effects of drugs, and to study the mechanisms of action of drugs. Additionally, it could be used to study the pharmacokinetics and pharmacodynamics of drugs, and to study the metabolism of drugs. Furthermore, it could be used to study the pharmacological effects of drugs, and to study the pharmacokinetic and pharmacodynamic interactions between drugs. Finally, it could be used to study the effects of Ethyl 1-{5-[(phenethylimino)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate on the body, and to develop new drugs based on its effects.
Synthesis Methods
Ethyl 1-{5-[(phenethylimino)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate can be synthesized using a variety of methods. One of the most common methods involves the reaction of ethyl 1-{5-[(phenethylimino)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate with an alkyl halide in the presence of a base. This reaction produces a compound known as the alkyl halide adduct, which can then be hydrolyzed to form Ethyl 1-{5-[(phenethylimino)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate. Other methods of synthesis include the reaction of ethyl 1-{5-[(phenethylimino)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate with an alkyl halide in the presence of an acid, and the reaction of ethyl 1-{5-[(phenethylimino)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate with an alkyl halide in the presence of a catalyst.
properties
IUPAC Name |
ethyl 1-[5-(2-phenylethyliminomethyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-2-25-19(24)17-9-12-23(13-10-17)20-22-15-18(26-20)14-21-11-8-16-6-4-3-5-7-16/h3-7,14-15,17H,2,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VITBLHPXXKEKBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=C(S2)C=NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-{5-[(phenethylimino)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate |
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